Bisabola-2,10-diene-1,9-dione

Descripción general

Descripción

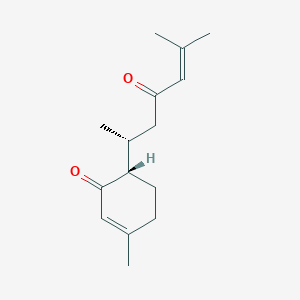

Bisabola-2,10-diene-1,9-dione is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexenone ring substituted with a dimethyl-oxo-hexenyl group and a methyl group. Its molecular formula is C15H22O2.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bisabola-2,10-diene-1,9-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the catalytic oxidation of cyclohexene to form 2-Cyclohexen-1-one, followed by further functionalization to introduce the dimethyl-oxo-hexenyl and methyl groups .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of specific catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieve the desired product efficiently .

Análisis De Reacciones Químicas

Types of Reactions

Bisabola-2,10-diene-1,9-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Nucleophiles: Such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols .

Aplicaciones Científicas De Investigación

Biological Activities

Antioxidant Properties:

Research indicates that bisabola-2,10-diene-1,9-dione exhibits significant antioxidant activity. Antioxidants are crucial for combating oxidative stress, which is linked to numerous health issues including cancer and neurodegenerative diseases. A study highlighted that derivatives of bisabola compounds showed enhanced antioxidant properties compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects:

The compound has demonstrated anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

Antitumor Activity:

Several studies have reported the antitumor effects of bisabola derivatives. For instance, derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Applications in Pharmaceuticals

Drug Development:

this compound serves as a promising scaffold for drug development. Its structural features allow for modifications that can enhance biological activity against specific targets. For example, research has focused on creating multifunctional compounds that target multiple pathways involved in diseases like Alzheimer’s .

Natural Product Chemistry:

The compound is also utilized in the study of natural products derived from plants like Curcuma longa (turmeric). Compounds related to bisabola have been isolated from turmeric and studied for their therapeutic effects . This highlights the importance of bisabola derivatives in ethnopharmacology.

Case Studies

Mecanismo De Acción

The mechanism of action of Bisabola-2,10-diene-1,9-dione involves its interaction with specific molecular targets. The compound’s carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

Cyclohex-2-en-1-one: A simpler analog with a similar cyclohexenone structure but lacking the additional substituents.

3-Ethoxy-2-cyclohexen-1-one: Another derivative with an ethoxy group instead of the dimethyl-oxo-hexenyl group.

Uniqueness

Bisabola-2,10-diene-1,9-dione is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These structural features make it valuable for specialized applications in synthesis and research .

Actividad Biológica

Bisabola-2,10-diene-1,9-dione is a sesquiterpenoid compound derived from the leaves of Alpinia intermedia, known for its potential biological activities, particularly in the fields of anti-inflammatory and antioxidant research. This article explores its biological activity through various studies and findings, highlighting its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

- Molecular Formula : C15H22O2

- Molecular Weight : 234.33 g/mol

- CAS Number : 107439-25-8

- Density : 0.978 g/cm³ (predicted)

- Boiling Point : 363.9 °C (predicted)

This compound exhibits its biological effects primarily through the modulation of inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. The compound's antioxidant properties further contribute to its protective effects against oxidative stress.

1. Anti-inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce inflammation markers in macrophages stimulated by lipopolysaccharide (LPS) . The compound's effectiveness was evaluated through:

| Study | Method | Findings |

|---|---|---|

| Cell Culture | Reduced TNF-alpha and IL-6 production in LPS-stimulated macrophages | |

| Animal Model | Decreased paw edema in carrageenan-induced inflammation |

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicate that it effectively neutralizes free radicals:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25.4 |

| FRAP | 32.1 |

These results suggest that this compound can protect cells from oxidative damage .

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on rats showed that administration of this compound significantly reduced inflammation in models of arthritis. The treatment group exhibited lower levels of inflammatory markers compared to the control group .

Case Study 2: Neuroprotective Effects

In a neuroprotective study, this compound was found to mitigate neuronal damage in models of oxidative stress-induced neurodegeneration. The compound improved cognitive function and reduced markers of neuroinflammation .

Comparison with Similar Compounds

When compared to other known anti-inflammatory agents like curcumin and β-bisabolene, this compound shows comparable efficacy but with distinct molecular interactions that may offer unique therapeutic advantages.

| Compound | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|

| This compound | High | Moderate |

| Curcumin | Very High | High |

| β-bisabolene | Moderate | Low |

Propiedades

IUPAC Name |

(6S)-3-methyl-6-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10(2)7-13(16)9-12(4)14-6-5-11(3)8-15(14)17/h7-8,12,14H,5-6,9H2,1-4H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMJFKHIALXTFH-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(C)CC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H](CC1)[C@H](C)CC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107439-25-8, 83217-93-0 | |

| Record name | rel-(6S)-6-[(1R)-1,5-Dimethyl-3-oxo-4-hexen-1-yl)-3-methyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107439-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one, 6-(1,5-dimethyl-3-oxo-4-hexenyl)-3-methyl-, [S-(R*,S*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83217-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.